5-({[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE
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Overview
Description
5-({[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an allyloxy group, a methoxybenzyl group, and a benzimidazol-2-one core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multiple steps. One common method starts with the preparation of the benzimidazol-2-one core, which can be synthesized by cyclocarbonylation of 1,2-diaminobenzenes using reagents such as phosgene, triphosgene, or ureas . The allyloxy and methoxybenzyl groups are then introduced through subsequent reactions involving appropriate alkylating agents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and advanced purification techniques can further improve the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-({[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the allyloxy or methoxybenzyl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of suitable solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-({[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-({[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1,3-dihydro-2H-benzimidazol-2-one: A structurally related compound with similar core structure but different substituents.
5-Acetoacetyl-Amino-Benzimidazolone: Another related compound used in the synthesis of organic pigments.
Uniqueness
5-({[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C18H19N3O3 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
5-[(3-methoxy-4-prop-2-enoxyphenyl)methylamino]-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C18H19N3O3/c1-3-8-24-16-7-4-12(9-17(16)23-2)11-19-13-5-6-14-15(10-13)21-18(22)20-14/h3-7,9-10,19H,1,8,11H2,2H3,(H2,20,21,22) |
InChI Key |
BEUXBRNVYUCXHM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNC2=CC3=C(C=C2)NC(=O)N3)OCC=C |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2=CC3=C(C=C2)NC(=O)N3)OCC=C |
solubility |
2.7 [ug/mL] |
Origin of Product |
United States |
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